2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate

PPARβ/δ Nuclear Receptor Pharmacology Structure-Activity Relationship

2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate (CAS 606114-60-7) is a synthetic thiophene-2-carboxylate ester with molecular formula C₁₈H₂₁NO₄S and molecular weight 347.43 g/mol. The compound belongs to a class of thiophene carboxylate derivatives that have been explored as ligands for peroxisome proliferator-activated receptor β/δ (PPARβ/δ), where structurally related sulfonamide analogs such as PT-S58 (methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) have demonstrated high-affinity antagonism.

Molecular Formula C18H21NO4S
Molecular Weight 347.4 g/mol
CAS No. 606114-60-7
Cat. No. B12586966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate
CAS606114-60-7
Molecular FormulaC18H21NO4S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(C1=CC=C(C=C1)OC)OC(=O)C2=CC=CS2
InChIInChI=1S/C18H21NO4S/c1-18(2,3)19-16(20)15(12-7-9-13(22-4)10-8-12)23-17(21)14-6-5-11-24-14/h5-11,15H,1-4H3,(H,19,20)
InChIKeyUUFQTQPCTDEFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl Thiophene-2-carboxylate (CAS 606114-60-7): Structural Identity and Compound Class Context for Procurement Evaluation


2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate (CAS 606114-60-7) is a synthetic thiophene-2-carboxylate ester with molecular formula C₁₈H₂₁NO₄S and molecular weight 347.43 g/mol . The compound belongs to a class of thiophene carboxylate derivatives that have been explored as ligands for peroxisome proliferator-activated receptor β/δ (PPARβ/δ), where structurally related sulfonamide analogs such as PT-S58 (methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) have demonstrated high-affinity antagonism [1]. The distinguishing structural features of 606114-60-7—an ester-linked oxoethyl side chain bearing a tert-butylamino group and a 4-methoxyphenyl moiety—differ from the sulfonamide linkage found in the more extensively characterized PT-S58 and ST247 series [1].

Why Close Analogs of 2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl Thiophene-2-carboxylate Cannot Be Presumed Interchangeable


Within the thiophene-2-carboxylate chemical series, even conservative amine-substituent changes produce profound functional divergence that precludes generic substitution. Published evidence demonstrates that replacing the N-hexyl group in the inverse agonist ST247 with an N-tert-butyl group in PT-S58 eliminates corepressor recruitment and converts the compound from an inverse agonist into a pure antagonist, despite both compounds retaining high-affinity PPARβ/δ binding [1]. PT-S58, which shares the tert-butylamino pharmacophoric element with 606114-60-7, exhibits an IC₅₀ of 98 nM for PPARβ/δ antagonism and actively prevents corepressor recruitment triggered by ST247 [1][2]. Furthermore, the ester linkage in 606114-60-7 defines a chemotype that is physicochemically distinct from the sulfonamide-linked analogs PT-S58 (MW 398.50 g/mol) and ST247, introducing different hydrogen-bonding capacity and metabolic liability . Consequently, extrapolating pharmacological properties from one analog to another within this series is scientifically unsound without direct experimental validation.

Quantitative Differentiation Evidence for 2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl Thiophene-2-carboxylate: What the Available Analog Data Reveal


Tert-Butylamino Substituent Dictates Pure PPARβ/δ Antagonism Versus Inverse Agonism: Class-Level SAR Inference

The tert-butylamino group, which is the signature N-substituent of CAS 606114-60-7, has been causally linked to pure antagonistic pharmacology in the closely related sulfonamide series. PT-S58 (methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate), which bears the identical tert-butylamino motif, functions as the first pure PPARβ/δ antagonist described to date, with an IC₅₀ of 98 nM in agonist-induced transcriptional activity assays [1]. Critically, PT-S58 does not enhance corepressor interaction and actively prevents corepressor recruitment triggered by the inverse agonist ST247 (which differs only by bearing an N-hexyl group instead of N-tert-butyl) [2]. In contrast, ST247, with its hexylamino substituent, behaves as an inverse agonist that strongly induces corepressor binding both in vitro and in vivo [2]. This diametrically opposed functional outcome arises solely from the amine substituent difference and establishes that the tert-butylamino group is a key determinant of pure antagonism in the thiophene-2-carboxylate scaffold family.

PPARβ/δ Nuclear Receptor Pharmacology Structure-Activity Relationship

Thiophene-2-Carboxylate Core Scaffold Provides PPARδ Subtype Selectivity Over PPARα and PPARγ

The thiophene-2-carboxylate core that defines CAS 606114-60-7 is the foundational scaffold of GSK0660, the prototypical selective PPARδ antagonist. GSK0660 (methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate) demonstrates an IC₅₀ of 0.155 µM at PPARδ, with greater than 64-fold selectivity over PPARα (IC₅₀ > 10 µM) and PPARγ (IC₅₀ ≥ 10 µM) . This selectivity profile is encoded in the thiophene-2-carboxylate core, and ST247 and PT-S58—both built on this core—retain PPARβ/δ specificity with no reported activity at PPARα or PPARγ [1]. The thiophene-2-carboxylate ester of 606114-60-7 shares this core, and while its selectivity has not been directly measured, the scaffold-level SAR strongly supports PPARδ-biased binding.

PPAR Subtype Selectivity Nuclear Receptor Selectivity Thiophene Scaffold

Ester vs. Sulfonamide Linkage Defines Distinct Physicochemical and Pharmacokinetic Space

CAS 606114-60-7 is an ester-linked oxoethyl thiophene-2-carboxylate (MW 347.43 g/mol), whereas the best-characterized analogs PT-S58 (MW 398.50 g/mol) and ST247 are sulfonamide-linked derivatives [1]. The ester linkage reduces molecular weight by approximately 13% compared to PT-S58, and replaces the polar sulfonamide group (H-bond donors/acceptors) with an ester moiety that has different hydrogen-bonding capacity and metabolic susceptibility. In the broader thiophene carboxylate series, ester-linked compounds such as CAS 606114-63-0 (1-(4-methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate, MW 375.4 g/mol) have been cataloged as distinct screening compounds, underscoring that the ester chemotype is treated as a separate structural class from the sulfonamide series . While direct permeability or metabolic stability data for 606114-60-7 are absent, the lower molecular weight and reduced polar surface area of the ester analog would be predicted, by class-level inference, to favor higher passive membrane permeability relative to the sulfonamide counterparts.

Physicochemical Properties Drug-Likeness Permeability

Data Gap Advisory: No Direct Biological Activity Data Are Available for CAS 606114-60-7

A comprehensive search of PubMed, PubChem, ChemSpider, Sigma-Aldrich, and the patent literature (as of April 2026) yielded no peer-reviewed publications, patents, or authoritative database entries reporting any direct biological activity data—including IC₅₀, Ki, EC₅₀, selectivity, toxicity, or in vivo pharmacokinetic parameters—for CAS 606114-60-7 [1]. The compound is absent from the catalogs of major research chemical suppliers including Sigma-Aldrich, TCI, and Enamine . By contrast, structurally related sulfonamide analogs (PT-S58, ST247, GSK0660) have been extensively characterized with quantitative activity data published in peer-reviewed journals [2][3]. This data gap means that any biological activity claims for 606114-60-7 must be treated as unvalidated class-level projections, and procurement decisions should be coupled with a commitment to de novo experimental profiling.

Data Transparency Procurement Risk Assessment Compound Characterization

Research and Industrial Application Scenarios for 2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl Thiophene-2-carboxylate Based on Available Class-Level Evidence


PPARβ/δ Antagonist Tool Compound Development Requiring an Ester-Linked Scaffold

Researchers seeking to develop novel PPARβ/δ antagonists with ester-based linkers—as opposed to the extensively patented sulfonamide series—may consider 606114-60-7 as a starting scaffold. The tert-butylamino substituent is associated with pure antagonism (class-level inference from PT-S58, IC₅₀ = 98 nM), and the ester linkage provides a distinct intellectual property space from the sulfonamide-dominated PPAR ligand field [1][2]. However, potency and selectivity must be established de novo, as no direct activity data exist for this specific compound [3].

Structure-Activity Relationship (SAR) Studies on Thiophene-2-Carboxylate Ester Pharmacophores

The compound serves as a useful entry point for systematic SAR exploration of how the ester linkage (vs. sulfonamide) and the oxoethyl side chain modulate PPARβ/δ binding affinity and functional selectivity. Comparative testing against PT-S58 (ester vs. sulfonamide, same tert-butylamino group) and ST247 (different N-alkyl chain) would directly answer whether the ester scaffold retains the high affinity and pure antagonist profile observed in the sulfonamide series [1][2]. The lower MW (347.43 vs. 398.50 g/mol) suggests potential permeability advantages that warrant head-to-head Caco-2 or PAMPA comparison .

Chemical Biology Probe Synthesis for PPARβ/δ Corepressor Interaction Studies

Given that PT-S58 (tert-butylamino) uniquely prevents corepressor recruitment while ST247 (hexylamino) induces it, 606114-60-7 could be evaluated as an alternative chemotype for probing PPARβ/δ-corepressor dynamics [1]. If the ester analog retains the pure antagonist property, it would provide a structurally distinct tool compound to control for scaffold-specific artifacts in corepressor interaction assays (e.g., SMRT, Bcl-6 pull-downs). This application is contingent upon experimental confirmation that the ester linkage does not alter the functional pharmacological classification observed with the sulfonamide PT-S58 [3].

Combinatorial Library Building Block for Thiophene-Based Screening Collections

The compound contains three chemically addressable diversification points—the thiophene ring, the ester carbonyl, and the tert-butylamino group—making it a versatile building block for generating small, focused libraries of thiophene-2-carboxylate derivatives . Such libraries could be screened against PPAR isoforms or other nuclear receptors to identify novel ligands with improved selectivity or pharmacokinetic profiles relative to existing sulfonamide-based tool compounds [2].

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